molecular formula C5H5F3N2O B14887148 N-(2-cyanoethyl)-2,2,2-trifluoroacetamide

N-(2-cyanoethyl)-2,2,2-trifluoroacetamide

Cat. No.: B14887148
M. Wt: 166.10 g/mol
InChI Key: DJLOSWUHFTVNQZ-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)-2,2,2-trifluoroacetamide is an organic compound with a unique structure that includes a cyanoethyl group and a trifluoroacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanoethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 2-cyanoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CF3CO2O+NH2CH2CH2CNCF3CONHCH2CH2CN+CF3COOH\text{CF}_3\text{CO}_2\text{O} + \text{NH}_2\text{CH}_2\text{CH}_2\text{CN} \rightarrow \text{CF}_3\text{CONHCH}_2\text{CH}_2\text{CN} + \text{CF}_3\text{COOH} CF3​CO2​O+NH2​CH2​CH2​CN→CF3​CONHCH2​CH2​CN+CF3​COOH

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

N-(2-cyanoethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(2-cyanoethyl)-2,2,2-trifluoroacetamide exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, interacting with molecular targets through its functional groups. The cyanoethyl group can participate in nucleophilic addition or substitution reactions, while the trifluoroacetamide group can stabilize intermediates through electron-withdrawing effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyanoethyl)-acetamide: Similar structure but lacks the trifluoromethyl group.

    N-(2-cyanoethyl)-benzamide: Contains a benzamide group instead of a trifluoroacetamide group.

    2-cyanoethyl N,N-diisopropylchlorophosphoramidite: Used in oligonucleotide synthesis, similar in having a cyanoethyl group.

Uniqueness

N-(2-cyanoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron-withdrawing effects are desired, such as in the stabilization of reaction intermediates or in the modulation of biological activity.

Properties

Molecular Formula

C5H5F3N2O

Molecular Weight

166.10 g/mol

IUPAC Name

N-(2-cyanoethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4(11)10-3-1-2-9/h1,3H2,(H,10,11)

InChI Key

DJLOSWUHFTVNQZ-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=O)C(F)(F)F)C#N

Origin of Product

United States

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